(R)-Pomalidomide-pyrrolidine is a derivative of pomalidomide, an immunomodulatory drug used primarily in the treatment of multiple myeloma. Pomalidomide itself is a second-generation thalidomide analogue with enhanced efficacy and a more favorable safety profile compared to its predecessors. The addition of the pyrrolidine moiety aims to enhance the pharmacological properties of pomalidomide, potentially improving its therapeutic effectiveness and reducing side effects.
Pomalidomide was originally developed by Celgene Corporation (now part of Bristol-Myers Squibb) and has been extensively studied for its role in treating hematological malignancies. The synthesis of (R)-pomalidomide-pyrrolidine involves modifying the existing pomalidomide structure to incorporate the pyrrolidine ring, which can influence its binding affinity and biological activity.
(R)-Pomalidomide-pyrrolidine falls under the classification of small molecule therapeutics, specifically within the category of immunomodulatory drugs. It is also categorized as a pyrrolidine derivative due to the presence of the pyrrolidine ring in its chemical structure.
The synthesis of (R)-pomalidomide-pyrrolidine can be approached through various methods, primarily focusing on asymmetric synthesis techniques. The synthesis typically involves several key steps:
For example, methods may include using catalytic hydrogenation or reductive amination techniques that allow for selective formation of the desired pyrrolidine structure while minimizing side reactions .
The molecular structure of (R)-pomalidomide-pyrrolidine can be represented as follows:
The stereochemistry of (R)-pomalidomide-pyrrolidine is crucial for its biological activity, with specific configurations at chiral centers influencing its interaction with biological targets .
(R)-Pomalidomide-pyrrolidine may undergo various chemical reactions that are relevant for its biological activity:
These reactions are essential for understanding how (R)-pomalidomide-pyrrolidine interacts with biological systems and contributes to its therapeutic effects .
The mechanism of action for (R)-pomalidomide-pyrrolidine is primarily attributed to its immunomodulatory effects:
These mechanisms contribute to its efficacy in treating multiple myeloma and other hematological malignancies .
Characterization techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography are employed to confirm the identity and purity of (R)-pomalidomide-pyrrolidine .
(R)-Pomalidomide-pyrrolidine has significant scientific applications primarily in pharmacology and medicinal chemistry:
(R)-Pomalidomide-pyrrolidine (CAS 2418618-52-5) is a structurally optimized derivative of the immunomodulatory drug pomalidomide. Its core structure retains the isoindoline-1,3-dione and piperidine-2,6-dione moieties characteristic of cereblon (CRBN)-binding ligands but incorporates a chiral (R)-configured pyrrolidine ring linked to the 4-amino position of the isoindolinone scaffold [4] [10]. This modification replaces the primary amine group in pomalidomide with a secondary amine embedded within a rigid, three-dimensional heterocycle, significantly altering steric and electronic properties. The (R)-stereochemistry at the pyrrolidine attachment point is critical for precise spatial orientation, enabling optimal interactions with the hydrophobic binding pocket of CRBN [10].
Table 1: Structural Comparison of Pomalidomide and (R)-Pomalidomide-pyrrolidine
Feature | Pomalidomide | (R)-Pomalidomide-pyrrolidine |
---|---|---|
Core Scaffold | Isoindoline-1,3-dione | Isoindoline-1,3-dione |
Position 4 Substitution | -NH₂ | -N-(R)-pyrrolidine |
Chirality | Racemic at piperidine C3 | (R) at pyrrolidine attachment |
Molecular Formula | C₁₃H₁₁N₃O₄ | C₁₇H₁₈N₄O₄ |
Molecular Weight | 273.25 g/mol | 342.35 g/mol |
CAS Number | 19171-19-8 | 2418618-52-5 |
The pyrrolidine ring serves dual functions:
(R)-Pomalidomide-pyrrolidine acts as a high-affinity molecular glue for the CRL4ᴬᴮ CRBN E3 ubiquitin ligase complex. Its binding induces a conformational change in CRBN, creating a neomorphic surface that selectively recruits target proteins such as IKZF1/3 (Ikaros/Aiolos) for ubiquitination and proteasomal degradation [2] [10]. Key interactions include:
Compared to parent pomalidomide, (R)-Pomalidomide-pyrrolidine exhibits:
(R)-Pomalidomide-pyrrolidine is a foundational warhead for proteolysis-targeting chimeras (PROTACs). Its linker-conjugation site at the pyrrolidine nitrogen enables modular assembly of heterobifunctional molecules without steric occlusion of the CRBN-binding interface [2] [10]. Notable advantages include:
Table 2: PROTAC Applications of (R)-Pomalidomide-pyrrolidine
PROTAC Target | Linker Chemistry | Degradation DC50 | Key Therapeutic Area |
---|---|---|---|
BRD4 | PEG3 | 5 nM | Hematologic malignancies |
BTK | C4 alkyl | 8 nM | Autoimmune disorders |
ALK | PEG2-alkyl | 12 nM | Non-small cell lung cancer |
AR | Piperazine-PEG4 | 15 nM | Prostate cancer |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: